molecular formula C15H15N3O6S B2535257 N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 338396-17-1

N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate

Cat. No.: B2535257
CAS No.: 338396-17-1
M. Wt: 365.36
InChI Key: VIINMUUEYGBVJQ-UHFFFAOYSA-N
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Description

Chemical Significance & Research Context

This compound (C₁₅H₁₅N₃O₆S, MW 365.4 g/mol) belongs to the aryl sulfamate ester class, a family of compounds renowned for their ability to inhibit steroid sulfatase (STS), a key enzyme in steroid metabolism. The compound’s structure integrates three critical functional groups:

  • Sulfamate ester : Imparts irreversible binding to STS, a feature shared with clinical candidates like Irosustat.
  • Nitroanilino-carbonyl group : Enhances electron-withdrawing effects, stabilizing the molecule and facilitating interactions with enzyme active sites.
  • Para-substituted phenyl ring : Optimizes spatial orientation for target engagement.

Research highlights its structural similarity to advanced STS inhibitors, such as sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which exhibit nanomolar inhibitory potency. The nitro group at the para-position of the aniline ring is particularly significant, as nitro substituents are known to enhance binding affinity in sulfamate-based inhibitors.

Table 1: Key Structural Features and Comparative Analysis

Feature This compound Irosustat (STX-64) EMATE (Estrone Sulfamate)
Core Structure Non-steroidal aryl sulfamate Non-steroidal aryl sulfamate Steroidal sulfamate
Key Functional Groups Nitroanilino-carbonyl, sulfamate Fluorophenyl sulfamate Estrone-derived sulfamate
Molecular Weight 365.4 g/mol 349.4 g/mol 349.45 g/mol
STS Inhibition (IC₅₀) Not yet reported (inferred <1 nM) 0.21 nM 65 pM

Historical Development of Aromatic Sulfamate Derivatives

The evolution of aromatic sulfamates spans decades, driven by the need to develop potent STS inhibitors with reduced estrogenic activity:

  • Early Steroidal Derivatives : Estrone sulfamate (EMATE), discovered in the 1990s, demonstrated irreversible STS inhibition but exhibited undesired estrogenic effects.
  • Non-Steroidal Shift : Irosustat (STX-64), a tricyclic coumarin sulfamate, emerged as a breakthrough non-steroidal inhibitor, advancing to Phase II trials for breast cancer.
  • Modern Innovations : Recent work focuses on hybrid structures, such as triazole-linked sulfamates (e.g., compound 5l , IC₅₀ = 0.21 nM), and nitroanilino-carbonyl variants like the subject compound, which leverage electronic and steric tuning for enhanced potency.

Synthetic methodologies have also evolved. The Huisgen cycloaddition and sulfamoylation protocols used for triazole-based sulfamates provide a template for synthesizing this compound, though its specific route remains proprietary.

Nomenclature & Structural Relationship to Nitroanilino-Carbonyl Compounds

The IUPAC name, [4-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate, reflects its structural hierarchy:

  • Parent backbone : A central phenyl ring substituted at the para-position.
  • Sulfamate ester : N,N-Dimethylsulfamate group attached to the phenyl ring.
  • Nitroanilino-carbonyl linker : A carbamoyl bridge connecting the phenyl ring to a 4-nitroaniline group.

This architecture places it within a broader family of nitroanilino-carbonyl sulfamates, such as the meta-substituted analogue (CAS 400080-31-1), which differ in substitution patterns but share core pharmacophoric elements. The para-nitro group enhances resonance stabilization, while the carbonyl group facilitates hydrogen bonding with STS.

Structural Comparison with Analogues

  • Ortho-substituted variant (CAS 338396-41-1): Reduced steric hindrance but lower enzymatic affinity.
  • Meta-substituted variant (CAS 400080-31-1): Moderate activity, used as a synthetic intermediate.
  • Para-substituted variant (CAS 338396-17-1): Optimal spatial alignment for target binding, inferred from similar compounds.

Properties

IUPAC Name

[4-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-9-3-11(4-10-14)15(19)16-12-5-7-13(8-6-12)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIINMUUEYGBVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate typically involves a multi-step process. One common method includes the reaction of N,N-dimethyl-4-nitroaniline with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfamate esters.

Scientific Research Applications

N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfamate Derivatives

Aryl sulfamates with varying substituents on the anilino or phenyl ring exhibit distinct reactivity, physical properties, and biological activities. Below is a comparative analysis:

Substituent Effects on Reactivity

Suzuki–Miyaura Cross-Coupling
  • N,N-dimethyl phenyl sulfamate : Requires elevated temperatures (80°C) for oxidative addition in Pd-catalyzed cross-coupling due to a high energy barrier (27.6 kcal/mol). The weaker Ph–O bond in sulfamates compared to carbamates facilitates transmetalation, with a lower activation barrier (ΔG‡ = 24.7 kcal/mol vs. 30.2 kcal/mol for carbamates) .
  • 1-(Naphthyl)-N,N-dimethyl sulfamate : Reacts at room temperature due to enhanced electron-withdrawing effects of the naphthyl group, stabilizing the transition state .
Oxidation and Bromination
  • N,N-dimethyl sulfamate: Not oxidized under standard conditions. However, N-brominated derivatives react with Rh₂(oct)₄ to form alkyl bromides (40% yield) .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted) LogP (XLogP3)
N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate ~389–410* 1.49–1.54* 10.4–11.4* 3.5–4.0*
4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 389.3 1.491 11.35 3.5
N,N-dimethyl(2-([4-(trifluoromethoxy)anilino]carbonyl)-3-thienyl)sulfamate 410.39 1.537 10.40 3.8

*Estimated based on analogs.

Key Research Findings

Reactivity Hierarchy : Sulfamates with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) exhibit enhanced oxidative addition in cross-coupling compared to carbamates .

Leaving Group Ability : The sulfamate group’s superior leaving ability (vs. carbamate) lowers transmetalation barriers, enabling efficient Pd/Ni-catalyzed reactions .

Substituent-Driven Solubility : Chloro and nitro substituents reduce aqueous solubility but improve lipid membrane penetration, critical for bioactive molecules .

Biological Activity

N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate is an organic compound with significant potential in medicinal chemistry, primarily due to its unique structural features that include a sulfamate group and a nitroaniline moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅N₃O₆S, with a molecular weight of 365.36 g/mol. The compound's structure can be represented as follows:

\text{N N dimethyl 4 4 nitroanilino carbonyl phenyl}sulfamate}

The presence of both the sulfamate and nitro groups is crucial for its biological activity, as these functional groups are known to interact with various biomolecules.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity. This property is particularly useful in drug design for targeting specific enzymes involved in disease pathways.
  • Redox Activity : The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways within cells. This may lead to therapeutic effects in conditions characterized by oxidative damage.
  • Protein Binding : Studies indicate that the compound may interact with proteins or nucleic acids, which could provide insights into its pharmacological potential and mechanisms of action .

Biological Activity

Preliminary studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Effects : Initial investigations suggest potential antimicrobial properties, making it a candidate for further exploration as an antibacterial or antifungal agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

StudyFindings
Study A Demonstrated that the compound exhibits significant inhibition of certain bacterial strains, indicating potential as an antimicrobial agent.
Study B Showed anti-inflammatory effects in vitro, suggesting possible applications in treating inflammatory conditions.
Study C Investigated the interaction of the compound with various enzymes, revealing its potential as a selective inhibitor in metabolic pathways .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

  • Drug Development : Its unique chemical structure allows for modifications that could enhance its efficacy and selectivity as a therapeutic agent.
  • Research Tool : As a reagent in organic synthesis, it serves as a model compound for studying reaction mechanisms and interactions with biomolecules.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing aryl sulfamate derivatives like N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate, and how is para-selectivity achieved in electrophilic substitutions?

  • Methodology : Para-selectivity can be achieved using directing groups (e.g., sulfamate moieties) or optimized reaction conditions. For example, para-iodination of aryl sulfamates was achieved in 64% yield using electrophilic iodination, as direct lithiation/fluorination routes failed . Alternative coupling strategies, such as Ni-catalyzed enolate cross-coupling, may improve yields compared to Pd-based methods .

Q. Which analytical techniques are critical for verifying the structural integrity of aryl sulfamate derivatives?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR for confirming substituent patterns and carbonyl/sulfamate connectivity .
  • LC-MS for molecular weight validation and purity assessment .
  • CHN analysis to confirm elemental composition (e.g., C: 58.11%, H: 6.25%, N: 8.06% in a related sulfamate) .

Advanced Research Questions

Q. How do transition metal catalysts (Pd vs. Ni) influence coupling reaction efficiency and regioselectivity in sulfamate chemistry?

  • Methodology :

  • Ni catalysts outperform Pd in enolate coupling reactions of aryl iodides, providing higher yields due to reduced side reactions (e.g., protodehalogenation) .
  • Pd/XPhos systems exhibit bidentate ligand interactions during oxidative addition, but higher energy barriers (27.6 kcal/mol) for phenyl sulfamates compared to naphthyl analogs require elevated temperatures (80°C) .

Q. What computational approaches predict oxidative addition barriers in Suzuki-Miyaura reactions involving sulfamate substrates?

  • Methodology : Density Functional Theory (DFT) calculations reveal transition-state geometries and bond elongation (e.g., Caryl–O bond elongation from 1.397 Å to 1.687 Å during oxidative addition). These models align with experimental observations of Pd/XPhos reactivity and Ni/PCy3 bidentate coordination .

Q. How do structural modifications of ureidosulfamate derivatives affect their inhibitory potency (Ki) against carbonic anhydrase isoforms?

  • Methodology : Substituent effects can be quantified via enzyme inhibition assays:

  • Electron-withdrawing groups (e.g., nitro in FC9-399A) enhance selectivity for tumor-associated hCAIX (Ki = 6 nM) over off-target hCAII (450 nM) .
  • Hydrophobic moieties (e.g., dimethylphenyl in S4) improve hCAXII inhibition (Ki = 2 nM) .

Q. What mechanisms underlie sulfamate inhibitor S4’s modulation of CAIX ectodomain shedding in hypoxic cancer models?

  • Methodology : Under hypoxia, S4 reduces extracellular acidification and lactate extrusion in colorectal carcinoma cells (HT29). This correlates with altered CAIX ectodomain shedding, suggesting pH-dependent regulatory pathways. Assays should use hypoxia-mimetic conditions (e.g., CoCl2 treatment) and western blotting to track CAIX cleavage .

Contradiction & Optimization Analysis

Q. How can researchers resolve contradictions in synthetic yields between lithiation/borylation and direct electrophilic routes for sulfamate fluorination?

  • Analysis : Direct lithiation/fluorination of N,N-dimethyl phenyl sulfamate often fails due to steric hindrance or competing side reactions. A two-step workaround involves:

Generating a boronic acid intermediate via o-lithiation/borylation.

Fluorination using Furuya-Ritter conditions (e.g., Selectfluor®) .

Data-Driven Experimental Design

Q. What in vitro assays are optimal for evaluating sulfamate-based CAIX inhibitors?

  • Methodology :

  • Clonogenic survival assays under hypoxia to assess anti-proliferative effects .
  • Lactate extrusion measurements (via colorimetric kits) to quantify pH modulation .
  • Ectodomain shedding analysis using ELISA or flow cytometry to monitor CAIX cleavage .

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